2-(Chloromethyl)-1,1'-biphenyl
Overview
Description
2-(Chloromethyl)-1,1'-biphenyl is a chlorinated derivative of biphenyl, which is a compound consisting of two benzene rings connected by a single bond. The presence of the chloromethyl group at the 2-position introduces reactivity that can be exploited in various chemical syntheses. This compound serves as an intermediate in the production of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties.
Synthesis Analysis
The synthesis of chlorinated biphenyls, including 2-(chloromethyl)-1,1'-biphenyl, can be achieved through various methods. One approach involves the chloromethylation of biphenyl, using paraformaldehyde and a catalyst such as zinc chloride in the presence of hydrogen chloride, as described in the study of chloromethylation of biphenyl . Another method reported involves a more environmentally friendly and efficient process that shortens the synthesis from six steps to four, avoiding the use of highly toxic reagents and yielding the product in
Scientific Research Applications
Synthesis and Environmental Considerations
2-(Chloromethyl)-1,1'-biphenyl plays a significant role in synthesizing various chemicals. A study by Zhang et al. (2019) developed a more environmentally friendly and efficient process for synthesizing 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, a key intermediate in producing bifenthrin, a type of insecticide. This new method is not only simpler but also avoids the use of high-toxic and high-risk reagents, making it safer and more sustainable (Zhang, Cheng, Hu, & Xu, 2019).
Applications in Pharmaceutical Research
Biphenyl-based compounds, including 2-(Chloromethyl)-1,1'-biphenyl derivatives, have significant applications in pharmaceutical research. Kwong et al. (2017) synthesized novel biphenyl ester derivatives that showed significant anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These findings indicate potential applications in treatments related to tyrosinase-related disorders (Kwong et al., 2017).
Development of Catalysts and Chemical Reactions
Studies have explored the use of 2-(Chloromethyl)-1,1'-biphenyl in the development of novel catalysts and reactions. For instance, Wang, Lee, and Wang (2005) described using a multi-site phase-transfer catalyst, derived from 4,4′-bis(chloromethyl)-1,1′-biphenyl, to enhance the efficiency of etherification reactions. This indicates its potential in creating more effective catalysts for various chemical processes (Wang, Lee, & Wang, 2005).
Hydrogen Storage Applications
In the field of material science, 2-(Chloromethyl)-1,1'-biphenyl has been utilized in creating microporous hypercrosslinked polymer networks. Wood et al. (2007) synthesized these networks using bischloromethyl monomers like 4,4‘-bis(chloromethyl)-1,1‘-biphenyl, demonstrating impressive hydrogen storage capacities. This application highlights its potential in developing new materials for energy storage (Wood et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-2-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMDEFYYCMJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620986 | |
Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,1'-biphenyl | |
CAS RN |
38580-83-5 | |
Record name | 2-(Chloromethyl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38580-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.